molecular formula C18H14N2O4S B2783171 (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 392325-68-7

(E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2783171
CAS No.: 392325-68-7
M. Wt: 354.38
InChI Key: CIIQXPBHFVKRBE-UXBLZVDNSA-N
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Description

(E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic acrylamide derivative intended for research and development purposes. This compound features a conjugated system with an electron-donating methoxynaphthalene group and an electron-withdrawing nitrothiophene moiety, a structure often associated with interesting electronic properties and potential biological activity. The α,β-unsaturated carbonyl group is a key reactive site; in related acrylamides, this structure acts as a soft electrophile, allowing the compound to form covalent adducts with nucleophilic cysteine thiolate groups on proteins, which can modulate protein function . Acrylamides with specific substitutions are investigated in material science for developing functional polymers . Researchers should conduct thorough characterization and bioactivity screening to elucidate this specific compound's mechanism of action and potential applications. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any form of personal use.

Properties

IUPAC Name

(E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c1-24-16-9-8-15(13-4-2-3-5-14(13)16)19-17(21)10-6-12-7-11-18(25-12)20(22)23/h2-11H,1H3,(H,19,21)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIQXPBHFVKRBE-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic compound that belongs to the class of thiophene Schiff bases. This compound exhibits a unique combination of structural features, which contribute to its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide is C18_{18}H14_{14}N2_2O4_4S, with a molecular weight of approximately 354.38 g/mol. The compound features a methoxynaphthalene moiety and a nitrothiophene group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18_{18}H14_{14}N2_2O4_4S
Molecular Weight354.38 g/mol
Purity≥ 95%

The biological activity of (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide can be attributed to its ability to interact with various biological targets. The presence of the azomethine functional group (–C=N–) is particularly significant as it enhances the compound's reactivity and potential for forming complexes with biological macromolecules.

Corrosion Inhibition

One notable application of this compound is its role as a mixed-type corrosion inhibitor for carbon steel in acidic environments. The mechanism involves the adsorption of the compound onto the metal surface, forming a protective layer that reduces both anodic and cathodic reactions during corrosion processes.

Anticancer Activity

Recent studies have explored the anticancer potential of Schiff bases, including those derived from thiophene compounds. For instance, compounds structurally similar to (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide have shown cytotoxic effects against cancer cell lines in vitro. These effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation .

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of various thiophene-based Schiff bases on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential. Although specific data on (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide were not reported, the structural similarities imply potential efficacy .

Study 2: Corrosion Inhibition Performance

In an experimental setup assessing corrosion inhibitors in hydrochloric acid solutions, (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide was tested alongside other known inhibitors. The results showed that it significantly reduced corrosion rates compared to control samples, confirming its effectiveness as a corrosion inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Key Analogs
Compound Name Amide Substituent Acryloyl Substituent Key Structural Differences
Target Compound 4-Methoxynaphthalen-1-yl 5-Nitrothiophen-2-yl Bulky naphthalene; nitro group
(E)-3-(4-Aminophenyl)-N-(4-methoxyphenyl)acrylamide 4-Methoxyphenyl 4-Aminophenyl Smaller aryl group; amino substituent
DM497 p-Tolyl Thiophen-2-yl Lacks nitro group; simpler substituents
16c () Sulfonyl-linked naphthalene 4-Fluorophenyl Sulfonyl bridge; halogen substituent
(E)-N-(4-(N-(3-Methoxypyrazin-2-yl)sulfamoyl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide Sulfamoylphenyl 5-Nitrothiophen-2-yl Sulfamoyl group vs. methoxynaphthalene

Key Observations :

  • The 5-nitrothiophene group may confer stronger electron-withdrawing effects than unsubstituted thiophenes (DM497) or halogenated aryl groups (16c), influencing receptor binding or metabolic stability .

Inferred Implications for the Target Compound :

  • The 5-nitrothiophene group in the target compound may enhance interactions with redox-sensitive targets (e.g., nitroreductases in hypoxic tumors) .
  • The naphthalene group could improve binding to hydrophobic pockets in enzymes or receptors, as seen in sulfonamide-based anticancer agents () .

Q & A

Q. What are the recommended synthetic methodologies for (E)-N-(4-methoxynaphthalen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with coupling acryloyl chloride derivatives with substituted aromatic amines. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooled conditions to minimize side reactions .
  • Nitrothiophene functionalization : Electrophilic substitution or cross-coupling reactions to introduce the 5-nitrothiophen-2-yl group, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm regiochemistry of the acrylamide double bond (E-configuration) and substitution patterns on the naphthalene and thiophene rings .
    • IR spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and isotopic patterns .
  • X-ray crystallography : Single-crystal diffraction using SHELXL for refinement to resolve steric interactions between the methoxynaphthalene and nitrothiophene moieties .

Q. What are the solubility challenges for this compound, and how can they be addressed in biological assays?

The compound exhibits poor aqueous solubility due to its hydrophobic aromatic groups. Strategies include:

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilization .
  • Sonication : Brief sonication (30–60 s) at 37°C to disperse aggregates .
  • Prodrug derivatization : Introduce polar groups (e.g., phosphate esters) temporarily to enhance solubility .

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